N'-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide is a chemical compound with intriguing properties, making it suitable for various scientific research applications. It is known for its potential use as an intermediate in organic synthesis and pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide typically involves the reaction of cyclopropylamine with pyridine-2-carboxaldehyde, followed by the formation of the oxamide linkage. The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide are not widely documented, the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Copper catalysts and water under mild conditions.
Substitution: Iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene.
Major Products Formed
Oxidation: Pyridin-2-yl-methanones.
Substitution: Various substituted pyridin-2-yl derivatives.
Scientific Research Applications
N’-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of N’-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide involves its interaction with molecular targets, particularly through its pyridine and oxamide functional groups. These interactions can influence various biochemical pathways, making it a valuable compound for studying molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N’-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable for specific synthetic and research applications .
Properties
IUPAC Name |
N'-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-10(11(16)14-8-4-5-8)13-7-9-3-1-2-6-12-9/h1-3,6,8H,4-5,7H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDQXAXTTKEJIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.